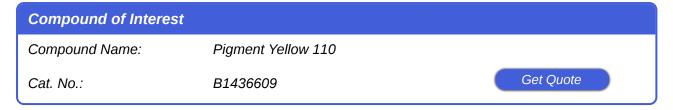


C.I. Pigment Yellow 110: A Comprehensive Technical Guide

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C.I. Name: **Pigment Yellow 110** CAS Number: 5590-18-1[1][2][3][4][5] Molecular Formula: $C_{22}H_6Cl_8N_4O_2[2][4][6]$

This technical guide provides an in-depth overview of C.I. **Pigment Yellow 110**, an isoindolinone-based organic pigment. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this pigment in various applications, including the coloration of materials used in medical devices and pharmaceutical packaging.

Physicochemical Properties

C.I. **Pigment Yellow 110** is a reddish-yellow pigment known for its excellent heat stability and lightfastness.[2][3] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties



Property	Value	References
Molecular Weight	641.93 g/mol	[2][4]
Appearance	Yellow to orange solid powder	[1][3][7]
Density	1.50 - 1.93 g/cm ³	[2][3][7]
Oil Absorption	30 - 55 ml/100g	[3]
Specific Surface Area	56 m²/g	
Average Particle Size	200 - 300 nm	[7]

Table 2: Thermal and Stability Properties

Property	Value	References
Heat Resistance (in HDPE)	Up to 290 - 300°C	[2]
Heat Stability (general)	250°C	[3]
Light Fastness (1-8 scale)	7 - 8	[2][3]
Water Soluble Matter	≤ 1.5%	[3]
Moisture Content	≤ 2.0%	[3]

Table 3: Resistance Properties (1-5 scale)



Property	Value	References
Water Resistance	5	[3]
Acid Resistance	5	[3]
Alkali Resistance	5	[3]
Oil Resistance	5	[3]
Ethanol Resistance	5	[3]
Butyl Acetate Resistance	4 - 5	[3]
Benzene Resistance	4 - 5	[3]
Ketone Resistance	4 - 5	[3]

Experimental Protocols Synthesis of C.I. Pigment Yellow 110

The following is a representative synthesis protocol based on methodologies described in the patent literature. This process involves the reaction of tetrachlorophthalic anhydride with a diamine.

Materials:

- · Tetrachlorophthalic anhydride
- Urea
- Nitrobenzene (solvent)
- Potassium carbonate (catalyst)
- p-Phenylenediamine
- Dichlorobenzene (solvent)
- Phosphorus pentachloride (condensing agent)



- Methanol (for washing)
- Water (for washing)

Procedure:

- Formation of the Intermediate (I):
 - In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.
 - Heat the mixture to 130°C with stirring.
 - Add 32g of urea and allow the reaction to proceed for 4 hours.
 - Cool the mixture to 70°C.
 - Add 2g of potassium carbonate and 54g of p-phenylenediamine.
 - Continue the reaction for 5 hours.
 - Cool the reaction mixture to 20°C.
 - Filter the resulting solid.
 - Wash the solid sequentially with methanol and water.
 - Dry the solid in an oven to obtain the intermediate (I).
- Final Pigment Synthesis:
 - In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.
 - Heat the mixture to 70°C.
 - Add phosphorus pentachloride and allow the reaction to proceed for 3 hours.
 - Cool the reaction mixture.



- Filter the solid product.
- Wash the product sequentially with methanol and water.
- Dry the final product in an oven to yield C.I. Pigment Yellow 110.

Analytical Characterization

For a scientific audience, rigorous characterization of the synthesized pigment is crucial to confirm its identity, purity, and physicochemical properties.

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

While a specific HPLC method for C.I. **Pigment Yellow 110** is not readily available in the public domain, a general reverse-phase HPLC method can be developed.

- Column: A C8 or C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of an acid like formic acid for better peak shape.
- Detection: UV-Vis detector set at the maximum absorbance wavelength of the pigment.
- Sample Preparation: The pigment should be dissolved in a suitable solvent, such as acetonitrile, and filtered before injection.

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for confirming the functional groups present in the molecule.

- Sample Preparation: The pigment can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.
- Analysis: The infrared spectrum should be recorded over the range of 4000-400 cm⁻¹.
 Expected characteristic peaks would correspond to the functional groups of the isoindolinone structure.



Application in a Research and Development Context

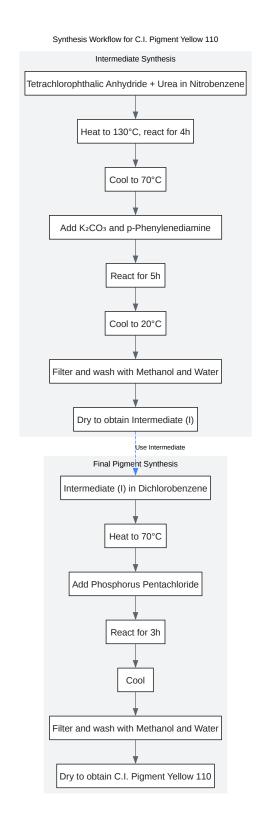
While C.I. **Pigment Yellow 110** is not a therapeutic agent, its high stability and vibrant color make it a candidate for applications where biocompatibility and low leachability are critical. In the context of drug development and medical devices, pigments may be used for:

- Color-coding of medical devices: To differentiate sizes, components, or materials.
- Coloration of pharmaceutical packaging: For branding, light protection of the drug product, and to aid in patient compliance.

For such applications, a thorough assessment of extractables and leachables is mandatory to ensure that no harmful substances migrate from the pigmented material into the patient or the drug product.[8][9]

Visualizations

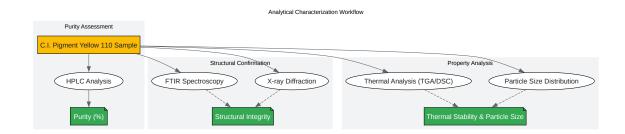




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Caption: A flowchart illustrating the two-stage synthesis process of C.I. **Pigment Yellow 110**.





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Caption: A logical workflow for the analytical characterization of C.I. Pigment Yellow 110.

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